Finerenone

Cardiovascular Pharmacology Receptor Pharmacology Endocrinology

Finerenone is a differentiated non-steroidal MR antagonist with >500-fold selectivity over glucocorticoid, androgen, and progesterone receptors and a balanced 1:1 cardiac-to-renal tissue distribution. Supported by FIDELITY and FINE-HEART evidence (23% reduction in kidney outcomes, 22% reduction in HF hospitalization, HR 0.87 for CV death/HF hospitalization in HFmrEF/HFpEF), it is not pharmacologically interchangeable with steroidal MRAs. Sourced for preclinical cardiorenal studies, tolerability-focused models, and clinical pathway evaluations. Available in mg-to-gram scale with high purity and expedited shipping.

Molecular Formula C21H22N4O3
Molecular Weight 378.4 g/mol
CAS No. 1050477-31-0
Cat. No. B607456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinerenone
CAS1050477-31-0
SynonymsBAY94-8862;  BAY 94-8862;  BAY-94-8862;  BAY948862;  BAY 948862;  BAY-948862;  Finerenone
Molecular FormulaC21H22N4O3
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
InChIInChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1
InChIKeyBTBHLEZXCOBLCY-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Finerenone (CAS 1050477-31-0) for Procurement: A Non-Steroidal Mineralocorticoid Receptor Antagonist with Differentiated Pharmacology


Finerenone (BAY 94-8862) is a third-generation, non-steroidal, selective mineralocorticoid receptor (MR) antagonist (IC₅₀ 18 nM) developed to address cardiorenal risk in patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D) and heart failure (HF) [1]. Its dihydronaphthyridine core structure confers a distinct pharmacological profile from first-generation (spironolactone) and second-generation (eplerenone) steroidal MR antagonists, including high MR selectivity (>500-fold) over glucocorticoid, androgen, and progesterone receptors, and a more balanced tissue distribution between the heart and kidneys [2].

Finerenone (CAS 1050477-31-0) is Not Interchangeable: Key Differentiators from Spironolactone, Eplerenone, and Esaxerenone


Generic substitution of finerenone with other mineralocorticoid receptor antagonists (MRAs) is not pharmacologically sound. Finerenone's non-steroidal structure and unique molecular interactions with the MR lead to a differentiated profile of receptor selectivity, tissue distribution, and clinical outcomes that is not replicated by steroidal MRAs (spironolactone, eplerenone) or other non-steroidal MRAs (esaxerenone) [1]. Key distinctions include finerenone's >500-fold MR selectivity versus 3-fold for spironolactone and 22-fold for eplerenone, its more balanced cardiac:renal tissue distribution (1:1) compared to the kidney-predominant distribution of steroidal MRAs, and its demonstrated reduction in cardiovascular death or HF hospitalization (HR 0.87) in heart failure with preserved/mildly reduced ejection fraction—an outcome not established for other MRAs in this population [2].

Finerenone (CAS 1050477-31-0) Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


MR Selectivity: Finerenone Demonstrates >500-Fold Selectivity for MR vs. GR/AR/PR

Finerenone exhibits >500-fold selectivity for the mineralocorticoid receptor (MR) over glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors, a critical metric for reducing off-target endocrine side effects. This level of selectivity is substantially higher than that of the steroidal MRAs spironolactone and eplerenone [1]. In a cell-based assay system, spironolactone showed only ~3-fold selectivity for MR over GR, AR, and PR, while eplerenone showed ~22-fold selectivity [2].

Cardiovascular Pharmacology Receptor Pharmacology Endocrinology

Tissue Distribution: Finerenone Achieves a Balanced 1:1 Cardiac-to-Renal Distribution

Finerenone's non-steroidal structure results in a more balanced tissue distribution between the heart and kidneys, a key differentiator from steroidal MRAs. Quantitative whole-body autoradiography in rats showed that [¹⁴C]-finerenone achieved a cardiac-to-renal tissue concentration ratio of approximately 1:1 [1]. In contrast, [¹⁴C]-eplerenone showed a >3-fold higher concentration in the kidney versus the heart, and [³H]-spironolactone is predominantly located in renal tissue [1].

Pharmacokinetics Tissue Distribution Cardiorenal Protection

Cardiorenal Protection: Finerenone Reduces HF Hospitalization by 22% in T2D-CKD Population

In the prespecified, participant-level pooled analysis FIDELITY (combining FIDELIO-DKD and FIGARO-DKD trials; n=13,171), finerenone reduced the risk of hospitalization for heart failure by 22% compared to placebo (HR 0.78; 95% CI 0.66-0.92) in patients with T2D and CKD [1]. Finerenone also reduced the composite kidney outcome (kidney failure, sustained ≥40% eGFR decline, or renal death) by 23% (HR 0.77; 95% CI 0.67-0.88) versus placebo [1].

Clinical Cardiology Nephrology Outcomes Research

Heart Failure Outcomes: Finerenone Reduces CV Death or HF Hospitalization by 13% in HFmrEF/HFpEF

The FINE-HEART pooled analysis (n=7,008 with HFmrEF/HFpEF) demonstrated that finerenone reduced the composite endpoint of cardiovascular death or heart failure hospitalization by 13% compared to placebo (HR 0.87; 95% CI 0.78-0.96; p=0.008) over a median follow-up of 2.5 years [1]. Finerenone also reduced HF hospitalization alone by 16% (HR 0.84; 95% CI 0.74-0.94; p=0.003) [1].

Heart Failure Clinical Trials Cardiovascular Outcomes

Pharmacodynamics: Finerenone is a Full MR Antagonist with No Partial Agonist Activity

Finerenone functions as a full antagonist of the mineralocorticoid receptor (MR), in contrast to spironolactone, which exhibits partial agonist effects depending on cell type and promoter context [1]. In vitro studies show finerenone delays MR nuclear translocation more potently than spironolactone and substantially inhibits aldosterone-induced recruitment of essential cofactors like SRC-1 and RNA polymerase II to MR target gene promoters [1].

Molecular Pharmacology Receptor Signaling Drug Mechanism

Comparative Antihypertensive Efficacy: Finerenone Exhibits Milder Blood Pressure Reduction Than Esaxerenone

A systematic review and indirect comparison meta-analysis found that esaxerenone reduced systolic blood pressure (SBP) significantly more than finerenone in patients with CKD and T2D (WMD 3.11 mm Hg; 95% CI 0.544 to 5.676; P = 0.021) [1]. Another analysis noted finerenone has only mild BP-lowering effects, whereas esaxerenone demonstrated a 10 mm Hg systolic BP reduction compared to placebo [2].

Hypertension Pharmacodynamics Comparative Effectiveness

Finerenone (CAS 1050477-31-0) Optimized Application Scenarios for Research and Clinical Procurement


Research Models Requiring Balanced Cardiorenal MR Antagonism

In preclinical studies investigating the pathophysiology of cardiorenal syndromes, finerenone is the compound of choice due to its unique 1:1 cardiac-to-renal tissue distribution [1]. This property allows researchers to study the effects of balanced MR blockade on both organs simultaneously, a profile not achievable with steroidal MRAs like eplerenone or spironolactone, which preferentially accumulate in the kidney [1].

Clinical Management of T2D-CKD Patients Requiring Comprehensive Cardiorenal Protection

For formulary decisions and clinical pathways in patients with type 2 diabetes and chronic kidney disease (T2D-CKD), finerenone is the evidence-based selection to reduce the dual risk of CKD progression and cardiovascular events [2]. The FIDELITY pooled analysis provides robust evidence for a 22% reduction in HF hospitalization and a 23% reduction in kidney outcomes, supporting its use as a cornerstone therapy in this population [2].

Heart Failure with LVEF ≥40% Where Other MRAs Lack Definitive Outcome Data

Finerenone is the preferred MRA for patients with heart failure and left ventricular ejection fraction (LVEF) ≥40% (HFmrEF/HFpEF) based on the FINE-HEART analysis, which demonstrated a 13% reduction in the composite of cardiovascular death or HF hospitalization (HR 0.87) [3]. This outcome benefit has not been established for spironolactone or eplerenone in this specific patient population, making finerenone a unique and evidence-driven procurement choice [3].

Scenarios Where Minimizing Endocrine Off-Target Effects is Critical

For patient populations where tolerability and adherence are paramount, such as those with a history of or high risk for gynecomastia or sexual dysfunction, finerenone's >500-fold MR selectivity over androgen and progesterone receptors provides a significant advantage over the less selective steroidal MRA spironolactone (3-fold selectivity) [4]. This pharmacological differentiation directly impacts real-world patient adherence and should guide formulary selection for long-term therapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Finerenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.